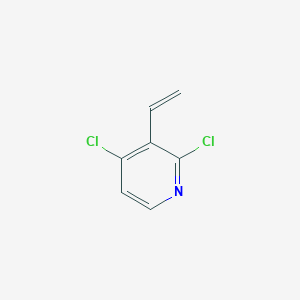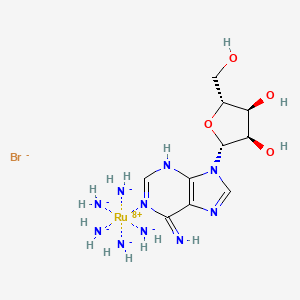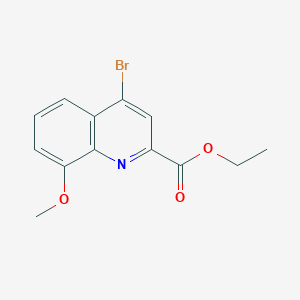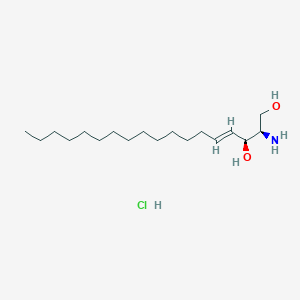
(2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique stereochemistry and functional groups, which make it a valuable subject of study in organic chemistry, medicinal chemistry, and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride involves several steps, starting from simpler organic moleculesThe reaction conditions typically include the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydrochloride group can be substituted with other halides or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol groups can yield diketones, while substitution of the hydrochloride group can produce various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it a valuable intermediate in the synthesis of chiral compounds .
Biology
In biological research, this compound is studied for its potential role in cellular signaling and metabolism. It is known to interact with specific enzymes and receptors, influencing various biochemical pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise in the treatment of certain diseases due to its ability to modulate biological targets .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor for active pharmaceutical ingredients .
Wirkmechanismus
The mechanism of action of (2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling and metabolic pathways. For example, it may inhibit or activate certain enzymes, thereby influencing the biochemical processes they regulate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sphingosine: A structurally related compound with similar biological activities.
Ceramide: Another related compound involved in cellular signaling and apoptosis.
Sphingosine-1-phosphate: A bioactive lipid with roles in immune response and cancer progression.
Uniqueness
What sets (2R,3S,4E)-rel-4-Octadecene-1,3-diol,2-amino-,hydrochloride apart from these similar compounds is its specific stereochemistry and functional groups, which confer unique biological and chemical properties. Its ability to interact with a distinct set of molecular targets makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C18H38ClNO2 |
|---|---|
Molekulargewicht |
336.0 g/mol |
IUPAC-Name |
(E,2R,3S)-2-aminooctadec-4-ene-1,3-diol;hydrochloride |
InChI |
InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h14-15,17-18,20-21H,2-13,16,19H2,1H3;1H/b15-14+;/t17-,18+;/m1./s1 |
InChI-Schlüssel |
YDIHJJLAPMAISR-ZIYITSQESA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)N)O.Cl |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






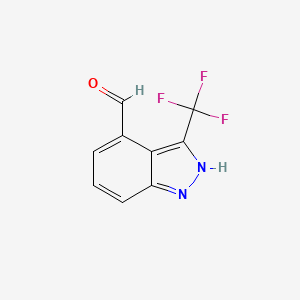
![(6-Chloro-[2,4'-bipyridin]-4-yl)methanol](/img/structure/B13127030.png)

![tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13127058.png)

